molecular formula C11H14N2O3 B2518803 N'-(2-METHOXY-5-METHYLPHENYL)-N-METHYLETHANEDIAMIDE CAS No. 21775-79-1

N'-(2-METHOXY-5-METHYLPHENYL)-N-METHYLETHANEDIAMIDE

Cat. No.: B2518803
CAS No.: 21775-79-1
M. Wt: 222.244
InChI Key: KHFQQZNBJLJQOY-UHFFFAOYSA-N
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Description

N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide typically involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide may involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of raw materials, precise control of reaction temperatures, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amide group can produce methylaniline derivatives.

Scientific Research Applications

N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)acetamide
  • N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(2-Methoxy-5-methylphenyl)cyanothioformamide

Uniqueness

N’-(2-Methoxy-5-methylphenyl)-N-methylethanediamide is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the aromatic ring, as well as the ethanediamide moiety

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-4-5-9(16-3)8(6-7)13-11(15)10(14)12-2/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFQQZNBJLJQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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